molecular formula C5H5ClN2O B3340050 2-(Chloromethyl)pyrimidin-1-ium-1-olate CAS No. 206882-35-1

2-(Chloromethyl)pyrimidin-1-ium-1-olate

Cat. No.: B3340050
CAS No.: 206882-35-1
M. Wt: 144.56 g/mol
InChI Key: CQXXFUHHJBPEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)pyrimidin-1-ium-1-olate is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is known for its unique structure, which includes a chloromethyl group attached to a pyrimidine ring, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)pyrimidin-1-ium-1-olate typically involves the chloromethylation of pyrimidine derivatives. One common method includes the reaction of pyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrimidin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)pyrimidin-1-ium-1-olate is widely used in scientific research due to its versatile reactivity and unique chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyrimidin-1-ium-1-olate involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in nucleic acids, leading to the modification of their structure and function. This reactivity is exploited in the design of drugs that target specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyrimidin-1-ium-1-olate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Hydroxymethyl)pyrimidin-1-ium-1-olate: Contains a hydroxymethyl group instead of a chloromethyl group.

    2-(Methyl)pyrimidin-1-ium-1-olate: Contains a methyl group instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)pyrimidin-1-ium-1-olate is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research .

Properties

IUPAC Name

2-(chloromethyl)-1-oxidopyrimidin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-5-7-2-1-3-8(5)9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXXFUHHJBPEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C([N+](=C1)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)pyrimidin-1-ium-1-olate
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)pyrimidin-1-ium-1-olate
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)pyrimidin-1-ium-1-olate
Reactant of Route 4
2-(Chloromethyl)pyrimidin-1-ium-1-olate
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)pyrimidin-1-ium-1-olate
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)pyrimidin-1-ium-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.